2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol

Catalog No.
S589270
CAS No.
2315-61-9
M.F
C18H30O3
M. Wt
294.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}e...

CAS Number

2315-61-9

Product Name

2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol

IUPAC Name

2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C18H30O3/c1-17(2,3)14-18(4,5)15-6-8-16(9-7-15)21-13-12-20-11-10-19/h6-9,19H,10-14H2,1-5H3

InChI Key

LBCZOTMMGHGTPH-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCO

Synonyms

Igepal CA-630, Non-Idet P-40, Nonidet P-40, Nonidet P-40, potassium salt, NP-40, ORF 3617, Triton X-114, TX-144 surfactant

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCO

Applications in Toxicology Research:

2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol, also known as Octylphenol Ethoxylate (OPE), has been used in scientific research to investigate its potential toxicological effects on various organisms, including:

  • Aquatic life: Studies have examined the impact of OPE on fish, invertebrates, and algae. These studies have shown that OPE can be toxic to these organisms, affecting their survival, reproduction, and development [Source: ].
  • Mammals: Research has also been conducted on the potential effects of OPE on mammals, including humans. However, the available data is limited, and further studies are needed to fully understand the potential risks associated with OPE exposure in mammals [Source: ].

Environmental Fate and Behavior Research:

OPE has been used in research to understand its environmental fate and behavior. This includes studies on:

  • Biodegradation: Research has investigated the rate and extent to which OPE can be broken down by microorganisms in the environment [Source: ].
  • Distribution: Studies have examined how OPE distributes in different environmental compartments, such as water, sediment, and air [Source: ].

Analytical Chemistry Research:

OPE has also been used in the development and validation of analytical methods for its detection and quantification in environmental samples. This is important for monitoring the presence of OPE in various environmental media and assessing potential exposure risks [Source: ].

2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol, commonly known as Triton X-114, is a nonionic surfactant with the molecular formula C18H30O3 and a molecular weight of 294.43 g/mol. This compound is characterized by its yellow liquid form and has a melting point of approximately 0.05°C and a boiling point estimated at 586.77°C. It exhibits a density of 1.06 g/mL at 20°C and is slightly soluble in organic solvents such as chloroform and methanol, but has limited solubility in water .

Triton X-114 is widely recognized for its use in biochemical applications, particularly as a detergent in protein extraction and purification processes. Its structure includes a hydrophobic tail derived from tetramethylbutyl phenol and a hydrophilic ethylene glycol chain, which contributes to its surfactant properties.

The chemical reactivity of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol primarily involves its hydroxyl groups and ether linkages. It can undergo various reactions typical of alcohols and ethers, including:

  • Esterification: Reacting with acids to form esters.
  • Ether cleavage: Under strong acidic or basic conditions, the ether linkages can be cleaved.
  • Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

These reactions are significant in modifying the compound for specific applications in research and industry.

2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol has been identified as an environmental pollutant with potential endocrine-disrupting effects. Studies indicate that it exhibits weak estrogenic activity, which raises concerns regarding its impact on wildlife and human health . Additionally, it is classified as moderately toxic when ingested and can act as an irritant to the eyes.

The synthesis of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol typically involves the following steps:

  • Phenol Alkylation: The synthesis begins with the alkylation of phenol using 1,1,3,3-tetramethylbutyl bromide to introduce the hydrophobic tail.
  • Ethanol Addition: The resultant product is then reacted with ethylene oxide in the presence of a base catalyst to form the ether linkages.
  • Purification: The final product is purified through distillation or chromatography to remove unreacted materials and by-products.

This method ensures high yields of the desired compound while maintaining its functional properties.

2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol has diverse applications across various fields:

  • Biotechnology: Utilized as a nonionic surfactant for protein extraction and purification.
  • Pharmaceuticals: Acts as an emulsifier in drug formulations.
  • Cosmetics: Employed in personal care products for its surfactant properties.
  • Environmental Science: Used in studies assessing the impact of pollutants on ecosystems due to its endocrine-disrupting potential.

Research into the interactions of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol with biological systems indicates that it can influence cellular signaling pathways due to its weak estrogenic activity. Its interactions with estrogen receptors have been documented in laboratory studies that explore its potential effects on reproductive health and development in various organisms .

Several compounds share structural similarities with 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol. Here are some notable examples:

Compound NameCAS NumberUnique Features
2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethanol2315-67-5Lacks the additional ethylene glycol unit; exhibits similar surfactant properties but different solubility characteristics.
4-(1-Ethyl-1-methylhexyl)phenol52427-13-1Known for higher toxicity levels compared to Triton X-114; used in industrial applications.
4-(Nonylphenol)104-35-8Recognized for significant endocrine-disrupting effects; widely studied for environmental impact.

The uniqueness of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol lies in its balanced surfactant properties combined with moderate toxicity levels and specific applications in biochemistry and environmental studies.

Traditional Synthesis Pathways

The synthesis of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol typically involves the alkylation of phenol derivatives followed by ethoxylation. A classical method involves reacting 4-(1,1,3,3-tetramethylbutyl)phenol with ethylene oxide under alkaline conditions. For example, sodium hydroxide or potassium hydroxide catalyzes the nucleophilic addition of ethylene oxide to the phenolic oxygen, forming the ethoxylated product.

An alternative route employs 2-chloroethanol as the ethoxylating agent. In this method, 4-(1,1,3,3-tetramethylbutyl)phenol is treated with 2-chloroethanol in the presence of a 30% sodium hydroxide solution at 100–110°C. This reaction proceeds via a Williamson ether synthesis mechanism, yielding the target compound with a reported process efficiency of 98%. However, industrial scalability is limited due to challenges in removing unreacted phenol, which co-distills with the product.

Key Reaction Parameters

ParameterCondition
Temperature100–110°C
CatalystNaOH (30% aqueous solution)
Reaction Time6–7 hours
Yield82–98%

Catalytic Approaches in Synthesis

Recent advances focus on heterogeneous catalysts to improve selectivity and sustainability. Zeolite catalysts with Si/Al ratios of 12–80 facilitate the dimerization of C8 olefins (e.g., 1-octene, 2-octene) to form C16 olefins, which are subsequently alkylated with phenol. Macroreticular resins such as Amberlyst 15dry (styrene-divinylbenzene copolymers with sulfonic acid groups) enhance alkylation efficiency at 75–130°C, achieving >99% para-alkylphenol selectivity.

Ethoxylation using ethylene carbonate instead of ethylene oxide has emerged as a "green chemistry" alternative. This method, catalyzed by Na-Mordenite, reduces hazardous byproducts and simplifies catalyst recovery. The reaction proceeds at 120–150°C, yielding ethoxylates with ≤0.10% w/w impurities.

Alternative Synthesis Routes for Environmental Sustainability

Environmental concerns over ethylene oxide’s toxicity and nonylphenol ethoxylates’ persistence have driven innovation. One approach utilizes bio-based feedstocks, such as fatty alcohols derived from renewable resources, though this remains experimental for tert-octylphenol derivatives. Another strategy involves enzymatic ethoxylation using lipases, which operate under mild conditions (30–50°C) but face challenges in achieving high molecular weight ethoxylates.

Microbial Degradation Mechanisms

Microbial degradation of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol is primarily mediated by gram-negative bacteria, including Pseudomonas putida, Hydrogenophaga pseudoflava, and Cupriavidus oxalaticus, which utilize enzymatic systems to metabolize ethoxylated structures [2]. These organisms employ monooxygenases and dehydrogenases to oxidize the ethoxy side chain, initiating a stepwise shortening process. For example, Pseudomonas strains catalyze the oxidation of terminal alcohol groups to carboxylic acids, a critical step preceding ether bond cleavage [2].

In activated sludge systems, rapid primary degradation occurs within 24 hours under aerobic conditions, with ethoxylate chains (n ≥ 2) shortened to mono- or di-ethoxylates [1]. Anaerobic environments, such as sediments, favor slower degradation via reductive pathways, often stalling at intermediate metabolites like 4-tert-octylphenol monoethoxylate (4-tert-OP1EO) [1]. Key enzymatic activities include:

  • Ethylene oxide hydrolases: Facilitate hydrolysis of ethoxy groups.
  • Glycolate oxidases: Catalyze the conversion of glycolic acid intermediates to glyoxylic acid [2].

Table 1: Microbial Strains and Degradation Efficiency

MicroorganismSubstrate DegradedMaximum Growth Rate (h⁻¹)Key Enzyme Systems
Pseudomonas putida2-BE0.645Monooxygenases, dehydrogenases
Hydrogenophaga pseudoflava2-BE0.204Ether-cleaving hydrolases
Cupriavidus oxalaticus2-BE0.395Aldehyde dehydrogenases

Adaptation periods of 5–17 days are required for microbial consortia to fully mineralize ethoxylated compounds, highlighting the role of acclimatization in wastewater treatment [1] [2].

Biodegradation Pathways and Metabolite Formation

The biodegradation of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol proceeds via two parallel pathways:

  • Oxidative shortening of ethoxy chains: Sequential oxidation of terminal alcohol groups generates carboxylic acid intermediates (e.g., 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}acetic acid), followed by β-oxidation to shorten the chain [1] [2].
  • Ether bond cleavage: Enzymatic hydrolysis or oxidative cleavage splits the molecule into 4-tert-octylphenol and glyoxylic acid, the latter entering the tricarboxylic acid cycle [1].

Critical metabolites identified include:

  • 4-tert-Octylphenol (4-tert-OP): A recalcitrant endocrine disruptor formed via complete de-ethoxylation [1].
  • Glyoxylic acid: A water-soluble intermediate further metabolized to CO₂ and H₂O [2].
  • n-Butanol: Produced during anaerobic degradation of ethoxylate side chains [2].

Table 2: Degradation Pathways and Metabolites

Pathway StepPrimary MetaboliteEnvironmental Compartment
Initial oxidationEthoxyacetic acid derivativesWastewater, surface water
Ether cleavage4-tert-Octylphenol, glyoxylic acidSediment, soil
Terminal mineralizationCO₂, H₂OAerobic zones

Under methanogenic conditions, degradation stalls at 4-tert-OP1EO, which adsorbs to organic matter in sediments, prolonging environmental persistence [1]. Photodegradation plays a negligible role due to limited light penetration in aquatic systems [1].

Toxicity Assessments of Degradation Byproducts

The environmental toxicity of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol is exacerbated by its stable metabolites:

  • 4-tert-Octylphenol (4-tert-OP):

    • Endocrine disruption: Binds to estrogen receptors in aquatic organisms, inducing vitellogenin synthesis in fish at concentrations as low as 1 µg/L [1].
    • Bioaccumulation: Log Kow of 4.12 facilitates uptake in adipose tissues, with bioconcentration factors (BCFs) exceeding 1,000 in benthic organisms [1].
  • Glyoxylic acid:

    • Acute toxicity: LC₅₀ values for Daphnia magna range from 50–100 mg/L, posing risks in eutrophic waters [2].
  • Ethoxyacetic acid derivatives:

    • Developmental effects: Teratogenic in amphibian embryos at sublethal concentrations (EC₅₀: 5–10 mg/L) [2].

Table 3: Ecotoxicological Parameters of Key Metabolites

MetaboliteTest OrganismEndpointValue (mg/L)
4-tert-OPOncorhynchus mykiss96h LC₅₀0.8
Glyoxylic acidDaphnia magna48h EC₅₀ (immobilization)75
Ethoxyacetic acidXenopus laevis72h EC₅₀ (malformation)8.2

Prolonged exposure to 4-tert-OP alters gonad development in fish and disrupts molting in crustaceans, with chronic NOECs (No Observed Effect Concentrations) below 0.1 µg/L [1]. Sediment-dwelling organisms face heightened risks due to the compound’s affinity for organic carbon (Koc: 1,200–2,500 L/kg) [1].

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

294.21949481 g/mol

Monoisotopic Mass

294.21949481 g/mol

Heavy Atom Count

21

Appearance

Assay:≥98%A crystalline solid

UNII

P801HF8Z9A

Related CAS

68310-57-6
9036-19-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Spermatocidal Agents

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

68310-57-6
2315-61-9

Wikipedia

NP-40

General Manufacturing Information

Poly(oxy-1,2-ethanediyl), .alpha.-[(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy-, potassium salt (1:1): INACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

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